molecular formula C11H17N3 B8657640 2-Amino-6-(piperidin-1-ylmethyl)pyridine

2-Amino-6-(piperidin-1-ylmethyl)pyridine

Cat. No.: B8657640
M. Wt: 191.27 g/mol
InChI Key: RIDDHPQRHIJPBW-UHFFFAOYSA-N
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Description

2-Amino-6-(piperidin-1-ylmethyl)pyridine is a versatile chemical scaffold designed for research and development in medicinal chemistry and drug discovery. Compounds featuring pyridine and piperidine rings are fundamental structural motifs found in a wide range of biologically active molecules and pharmaceuticals . The piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is one of the most important synthetic fragments for designing drugs and is present in more than twenty classes of pharmaceuticals . The specific substitution pattern on this molecule, featuring an amino group and a piperidinylmethyl group on the pyridine ring, makes it a valuable intermediate for constructing more complex molecular architectures. Researchers can utilize this compound in the synthesis of potential drug candidates, leveraging its structure to explore new chemical space. It may serve as a key precursor in heterocyclic chemistry for the development of compounds with potential pharmacological activity. This product is intended for laboratory research and further manufacturing purposes only. It is not intended for direct human use, diagnosis, or as a therapeutic agent.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

6-(piperidin-1-ylmethyl)pyridin-2-amine

InChI

InChI=1S/C11H17N3/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2,(H2,12,13)

InChI Key

RIDDHPQRHIJPBW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=NC(=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Cancer Therapy

The compound has shown promise in cancer treatment due to its ability to interact with various biological targets. Research indicates that derivatives of piperidine, including 2-Amino-6-(piperidin-1-ylmethyl)pyridine, can inhibit key enzymes involved in tumor growth.

  • Mechanism of Action : The compound has been linked to the inhibition of monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system and is implicated in cancer progression. Inhibition of MAGL can reduce tumor growth and promote apoptosis in cancer cells .
  • Case Study : A study demonstrated that a related piperidine derivative exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in inducing apoptosis . This suggests that modifications to the piperidine structure can enhance anticancer activity.

Neurodegenerative Diseases

This compound also shows potential in treating neurodegenerative diseases such as Alzheimer’s disease.

  • Cholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters involved in memory and cognition. Inhibiting these enzymes can help improve cognitive function in patients with Alzheimer’s .
  • Antioxidant Properties : Some derivatives of this compound have demonstrated antioxidant capabilities, which may protect neuronal cells from oxidative stress associated with neurodegenerative conditions .

Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit antidepressant effects by acting as selective agonists for serotonin receptors.

  • 5-HT1A Receptor Agonism : Studies have shown that modifications to the piperidine structure can enhance binding affinity and agonist activity at the 5-HT1A receptor, which is crucial for mood regulation .
  • Clinical Implications : These findings suggest that such compounds could be developed into effective treatments for depression, offering a new avenue for pharmacological intervention .

Design of Kinase Inhibitors

The compound has been explored as a scaffold for developing selective inhibitors of protein kinases, particularly those involved in cancer signaling pathways.

  • Inhibition of PKB (Akt) : A derivative of the compound has been identified as a potent inhibitor of protein kinase B (Akt), which is often overactive in various cancers. This inhibition can disrupt cancer cell survival pathways, leading to reduced tumor growth .

Synthesis and Structure Activity Relationship Studies

The synthesis of this compound derivatives has been extensively studied to optimize their biological activity.

CompoundActivitySelectivityReference
Compound AAnticancerHigh
Compound BCholinesterase InhibitorModerate
Compound C5-HT1A AgonistHigh
Compound DPKB InhibitorHigh

These studies focus on modifying the piperidine and pyridine rings to enhance potency and selectivity against specific biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The 6-position substituent significantly influences the physicochemical and biological properties of pyridine derivatives. Key analogs include:

Compound Name 6-Position Substituent Key Features
2-Amino-6-methylpyridine Methyl group Simpler structure; lower molecular weight
4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine Alkyl-thioether chain Increased hydrophobicity
2-Amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile Aryl and cyano groups Enhanced antimicrobial/antioxidant activity
2-(Piperidin-1-ylmethyl)phenol derivatives Piperidinylmethyl-phenol High yields (55–94%); phenol core reactivity

Key Observations :

  • Compared to alkyl-thioether chains (e.g., compound 33 in ), the piperidine ring may improve metabolic stability by reducing susceptibility to oxidative cleavage .

Physical and Chemical Properties

Property 2-Amino-6-(piperidin-1-ylmethyl)pyridine (Predicted) 2-Amino-6-methylpyridine 2-Amino-4-(2-chloro-5-aryl)pyridine
Molecular Weight ~220–250 g/mol 122.15 g/mol 466–545 g/mol
Melting Point Moderate (150–200°C, estimated) 89–91°C 268–287°C
Solubility Moderate in polar solvents High in water Low (non-polar solvents)

Notes:

  • The piperidinylmethyl group increases molecular weight and lipophilicity compared to 2-amino-6-methylpyridine, likely reducing aqueous solubility.
  • Chloro-aryl substituents () further decrease solubility due to hydrophobic interactions .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-(piperidin-1-ylmethyl)pyridine, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves multi-step reactions, such as:

Nucleophilic substitution : Reacting 2-amino-6-chloromethylpyridine with piperidine in a polar aprotic solvent (e.g., DCM or DMF) under reflux.

Coupling reactions : Using catalysts like palladium for cross-coupling to introduce the piperidinylmethyl group.
Yield Optimization Strategies :

  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .
  • Stoichiometry : A 1.2:1 molar ratio of piperidine to chloromethyl precursor minimizes unreacted starting material.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions. For example, the piperidinylmethyl group shows characteristic peaks at δ 2.4–3.1 ppm (N–CH₂–) and δ 1.4–1.8 ppm (piperidine CH₂) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 218.16 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amino group’s HOMO may indicate hydrogen-bonding propensity .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., kinases). Parameterize the piperidine ring’s basicity (pKa ~10.5) to model protonation states .
  • Molecular Dynamics (MD) : Simulate solvation effects in water or lipid bilayers to assess membrane permeability .

Q. What strategies resolve contradictions in experimental data related to the compound’s stability under varying pH conditions?

Methodological Answer:

  • Controlled pH Studies : Prepare buffers (pH 1–12) and monitor degradation via HPLC at 25°C/37°C. For example, instability at pH <3 may arise from protonation of the pyridine nitrogen .
  • Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life (t₁/₂).
  • Alternative Characterization : Use LC-MS to identify degradation products (e.g., hydrolysis of the piperidinylmethyl group) .
  • Validation : Repeat experiments under inert atmospheres (N₂) to rule out oxidation artifacts .

Q. How can researchers design experiments to study the catalytic or coordination chemistry of this compound?

Methodological Answer:

  • Metal Coordination Studies : Titrate with transition metals (e.g., Cu²⁺, Ni²⁺) in methanol and monitor UV-Vis spectral shifts (λmax ~450 nm for Cu complexes) .
  • Catalytic Screening : Test Suzuki-Miyaura coupling using aryl halides; compare turnover numbers (TON) with/without the compound as a ligand .
  • X-ray Crystallography : Co-crystallize with metals to determine coordination geometry (e.g., octahedral vs. square planar) .

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